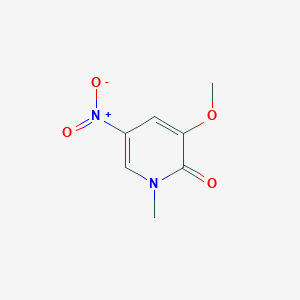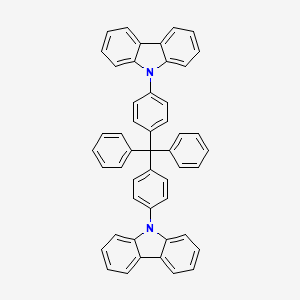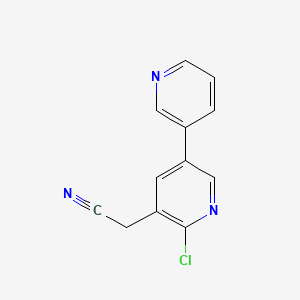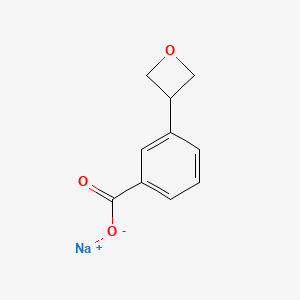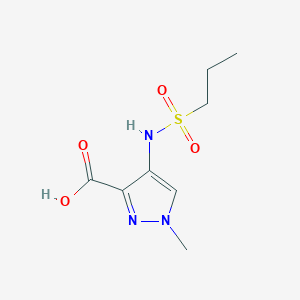
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity, making the process suitable for industrial production.
Análisis De Reacciones Químicas
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific sulfonylamino group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13N3O4S |
|---|---|
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
1-methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-4-16(14,15)10-6-5-11(2)9-7(6)8(12)13/h5,10H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
BSDINXXRVLWLRV-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=CN(N=C1C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


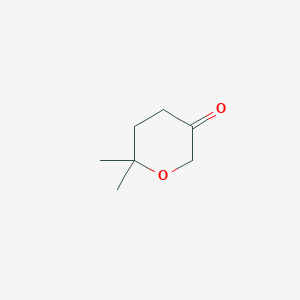
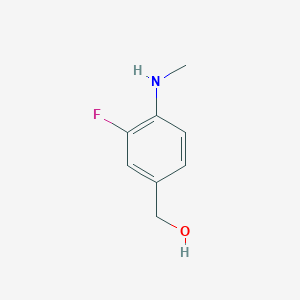
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
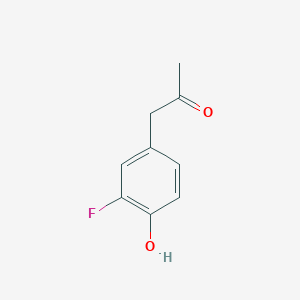

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)




